
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a fluorinated alcohol under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds such as:
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: This compound is used as an intermediate in organic synthesis and has similar structural features but different functional groups.
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound is used in the synthesis of heterocyclic amino acids and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13FN2O |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H13FN2O/c1-6-3-7(2)11(10-6)5-8(12)4-9/h3,8,12H,4-5H2,1-2H3 |
InChI Key |
WDCFPDUXARBPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)
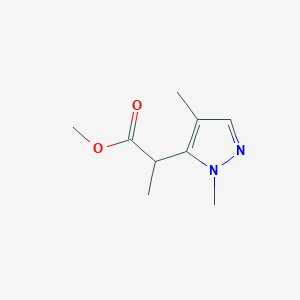

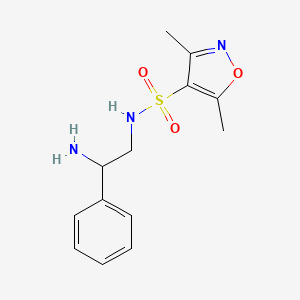
![(4-Methoxybutyl)[(3-methylphenyl)methyl]amine](/img/structure/B13275446.png)
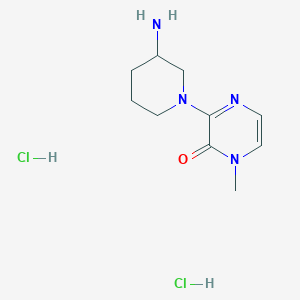
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B13275448.png)

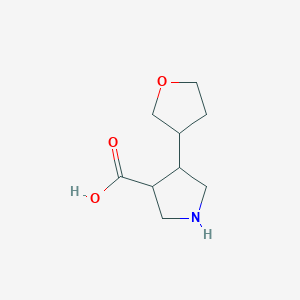
![(2-Methylprop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275477.png)
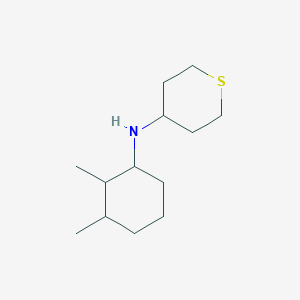
![[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13275491.png)

![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)
